N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide
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Overview
Description
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is a complex chemical compound that combines several functional groups to achieve specific reactivity and solubility properties. This compound is particularly notable for its use in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide typically involves multiple steps:
Methyltetrazine-PEG4-amine: This intermediate is synthesized by reacting methyltetrazine with PEG4-amine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like acetonitrile.
PEG8-3,4-dithiophenolmaleimide: This component is prepared by reacting PEG8 with 3,4-dithiophenol and maleimide under mild conditions to form a stable linkage.
Final Coupling: The two intermediates are then coupled together using a suitable coupling agent to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene via inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The PEG4 and PEG8 linkers facilitate the formation of stable amide bonds with primary amines.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Coupling Agents: DIC, NHS, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Solvents: Anhydrous acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are typical solvents.
Conditions: Reactions are usually carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures (0-25°C).
Major Products
Scientific Research Applications
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific functional properties.
Mechanism of Action
The compound exerts its effects primarily through bioorthogonal reactions:
Molecular Targets: Reacts with strained alkenes and thiol groups on biomolecules.
Pathways Involved: The inverse electron demand Diels-Alder reaction and thiol-maleimide chemistry are key pathways.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Similar in structure but lacks the PEG8 and dithiophenolmaleimide components.
Methyltetrazine-amido-N-bis(PEG4-NHS ester): Contains two NHS ester groups and a methyltetrazine group, used for similar bioorthogonal applications.
Uniqueness
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is unique due to its combination of methyltetrazine, PEG4, PEG8, and dithiophenolmaleimide, which provides enhanced solubility, stability, and reactivity in bioorthogonal chemistry .
Properties
Molecular Formula |
C52H70N6O15S2 |
---|---|
Molecular Weight |
1083.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C52H70N6O15S2/c1-42-54-56-50(57-55-42)43-12-14-44(15-13-43)73-41-40-72-39-38-66-26-23-63-20-17-53-47(59)16-19-62-22-25-65-28-30-68-32-34-70-36-37-71-35-33-69-31-29-67-27-24-64-21-18-58-51(60)48(74-45-8-4-2-5-9-45)49(52(58)61)75-46-10-6-3-7-11-46/h2-15H,16-41H2,1H3,(H,53,59) |
InChI Key |
BCNQGKWIELTKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C(=C(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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